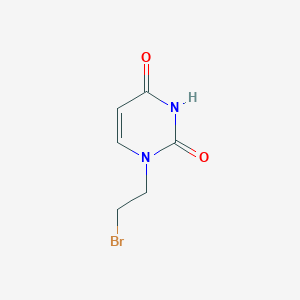

1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione

Descripción

Propiedades

Número CAS |

66191-47-7 |

|---|---|

Fórmula molecular |

C6H7BrN2O2 |

Peso molecular |

219.04 g/mol |

Nombre IUPAC |

1-(2-bromoethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7BrN2O2/c7-2-4-9-3-1-5(10)8-6(9)11/h1,3H,2,4H2,(H,8,10,11) |

Clave InChI |

GLESWWBHBSDOLZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(C(=O)NC1=O)CCBr |

Origen del producto |

United States |

Métodos De Preparación

Bromination of 1-(2-Hydroxyethyl)pyrimidine Derivatives

The bromination of 1-(2-hydroxyethyl)-substituted pyrimidinediones represents a direct route to introduce the 2-bromoethyl moiety. In a seminal study, Hirota et al. demonstrated that treating 1-(2-hydroxyethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione with bromine in acetic acid at elevated temperatures (125–135°C) yielded a mixture of tribromo and tetrabromo derivatives. The reaction proceeds via electrophilic substitution, where bromine attacks the electron-rich methyl and hydroxyethyl side chains. Notably, the choice of solvent and temperature critically influences product distribution:

| Condition | Solvent | Temperature | Major Product | Yield (%) |

|---|---|---|---|---|

| Bromine (excess) | Acetic acid | 125–135°C | Tribromo compound (4) | 45–50 |

| Bromine (stoichiometric) | Acetic acid | 90–95°C | Dibromo intermediate | 30–35 |

Table 1. Bromination outcomes under varying conditions.

This method, while efficient for introducing multiple bromine atoms, requires careful optimization to avoid over-bromination. Prolonged heating or excess bromine favors the formation of tetrabromo byproducts (e.g., compound 6), necessitating chromatographic purification for isolation of the desired mono- or di-brominated species.

Nucleophilic Alkylation of Pyrimidine-2,4-diones

Alkylation with (1-Bromoethyl)benzene

A more selective approach involves the alkylation of pyrimidine-2,4-dione precursors with bromoethylating agents. For example, 5-(3,5-difluorophenyl)pyrimidine-2,4(1H,3H)-dione was reacted with (1-bromoethyl)benzene in the presence of potassium hydroxide (KOH) in a dimethylformamide (DMF)/water system at 60°C. The reaction proceeds via deprotonation of the pyrimidine N1 position, followed by nucleophilic displacement of bromide:

This method achieved a 68% yield of the target compound after 18 hours, with minimal di-substitution observed. Key advantages include milder conditions (60°C vs. >100°C for bromination) and compatibility with functionalized aryl groups on the pyrimidine ring.

Solvent and Base Optimization

The choice of base and solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while aqueous bases (e.g., KOH) facilitate deprotonation. In contrast, non-polar solvents or weaker bases result in incomplete alkylation or hydrolysis of the bromoethylating agent.

Comparative Analysis of Methodologies

Yield and Selectivity

Functional Group Tolerance

-

Bromination is sensitive to electron-donating groups (e.g., methyl), which accelerate over-reaction.

-

Alkylation tolerates electron-withdrawing substituents (e.g., fluorine), making it suitable for diversely substituted pyrimidines.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Bromination

In acetic acid, bromine generates Br⁺ ions that electrophilically attack the hydroxyethyl side chain. Competing pathways include:

Mitigation of Di-Substitution

Patent literature highlights strategies to suppress di-substitution, such as stepwise bromine addition and pH control during workup. For instance, maintaining a neutral pH (6–7) during quenching minimizes hydrolysis of the bromoethyl group.

Industrial and Scalability Considerations

Cost-Effectiveness

Bromine is inexpensive but hazardous, requiring specialized handling. Alkylation agents like (1-bromoethyl)benzene are costlier but offer better control.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. Key examples include:

Reaction with Piperidine

-

Conditions : KOH (2 eq), DMF/H₂O (8:1 ratio), 60°C, N₂ atmosphere

-

Product : 1-(2-piperidinoethyl)pyrimidine-2,4-dione

-

Yield : 69% (isolated via crystallization)

-

Mechanism : Base-mediated deprotonation enhances nucleophilicity of piperidine, facilitating SN2 displacement of bromide .

Alkylation of Pyrimidine Precursors

-

Substrate : Pyrimidine-2,4(1H,3H)-dione derivatives

-

Reagent : (1-Bromoethyl)benzene

-

Conditions : DMF/H₂O, 60°C, 12 hours

-

Product : 5-Bromo-1-(1-phenylethyl)pyrimidine-2,4-dione

Bromination and Halogenation

Bromination reactions modify the pyrimidine ring or side chain:

Side-Chain Bromination

-

Substrate : 1-(2-Hydroxyethyl)-3,6-dimethylpyrimidine-2,4-dione

-

Reagent : Bromine in acetic acid

-

Conditions : 90–135°C, 3 hours

-

Product : Tribromo derivative (5-bromo-6-bromomethyl-1-(2-bromoethyl)-3-methylpyrimidine-2,4-dione)

Key Data :

| Temperature Range (°C) | Major Product | Yield (%) |

|---|---|---|

| 90–95 | Tribromo derivative | 40 |

| 125–135 | Tetrabromo contaminant observed | 60 |

Elimination Reactions

Base-induced elimination generates alkenes:

Formation of Pyrimidine-Alkene Conjugate

-

Conditions : KOH (1.5 eq), ethanol, reflux

-

Product : 1-Vinylpyrimidine-2,4(1H,3H)-dione

-

Mechanism : Dehydrohalogenation via E2 pathway.

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Synthesis of Bicyclic Pyrimidines

-

Conditions : NaH, THF, 0°C → room temperature

-

Product : Pyrimido[1,2-a]pyrimidine-2,4-dione

-

Yield : 55–65%

-

Key Step : Bromide leaving group enables ring closure through nucleophilic attack by adjacent nitrogen.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling

-

Substrate : 1-(2-Bromoethyl)pyrimidine-2,4-dione

-

Reagent : Phenylboronic acid

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Conditions : K₂CO₃, DMF/H₂O, 80°C, 8 hours

-

Product : 1-(2-Phenylethyl)pyrimidine-2,4-dione

-

Yield : 72% (HPLC purity >95%).

Hydrolysis and Solvolysis

The bromoethyl group is susceptible to hydrolysis:

Aqueous Hydrolysis

-

Conditions : H₂O/THF (1:1), 25°C, 24 hours

-

Product : 1-(2-Hydroxyethyl)pyrimidine-2,4-dione

Biological Alkylation

The compound acts as an alkylating agent in medicinal chemistry:

DNA Interaction

-

Target : Guanine residues in DNA

-

Mechanism : Covalent bond formation between the bromoethyl group and N7 of guanine

-

Application : Investigated for antitumor activity in pyrimidine-based prodrugs.

Stability and Degradation

Critical stability parameters:

| Factor | Effect on Stability |

|---|---|

| pH > 9 | Rapid hydrolysis (<1 hour) |

| Light (UV exposure) | Decomposition (50% in 6 hours) |

| Storage at −20°C | Stable for >12 months |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Research : One of the most promising applications of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is in the development of anticancer agents. The compound can serve as an intermediate in synthesizing nucleic acid analogs that may inhibit the activity of enzymes involved in DNA repair mechanisms. For instance, derivatives of this compound have shown potential as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair. This inhibition is particularly relevant for treating cancers characterized by deficiencies in DNA repair pathways .

Antimicrobial Activity : Recent studies have indicated that derivatives of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For example, compounds synthesized from this base structure have been tested against various bacterial strains and have shown promising results in inhibiting growth .

Organic Synthesis Applications

Building Blocks for Complex Molecules : In organic synthesis, 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione acts as a versatile building block for creating more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups. This property is particularly useful in synthesizing heterocycles and other biologically active compounds .

Reactivity with Nucleophiles : The bromine atom in 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione serves as an excellent leaving group during nucleophilic substitution reactions. This facilitates the formation of new derivatives that can be further explored for their biological activities.

Material Science Applications

Polymer Chemistry : The incorporation of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione into polymer matrices has been investigated to enhance specific properties such as thermal stability and electrical conductivity. Its reactive nature allows it to form cross-links within polymer chains, potentially leading to materials with improved performance characteristics .

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Reference |

|---|---|---|

| 5-Methyl derivative | Anticancer (PARP Inhibitor) | |

| Thiazole derivative | Antimicrobial | |

| Alkylated derivatives | Enzyme inhibition |

Case Study: Anticancer Activity

A study highlighted the synthesis of a series of derivatives based on 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione that were evaluated for their PARP inhibitory activity. These compounds showed significant efficacy against cancer cell lines with defective DNA repair mechanisms. The findings suggest that modifications to the brominated pyrimidine structure can lead to enhanced biological activity .

Mecanismo De Acción

The mechanism of action of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with biological macromolecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of nucleic acid function. This property makes it a valuable tool in the development of enzyme inhibitors and anticancer agents .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The reactivity, stability, and biological activity of pyrimidine-2,4-dione derivatives are heavily influenced by their substituents. Below is a comparative analysis with key analogs:

Actividad Biológica

1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrimidine family and is characterized by its unique structure, which includes a bromine atom that enhances its reactivity in various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and comparisons with similar compounds.

The synthesis of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of pyrimidine derivatives. A common synthetic route includes the reaction of 5-methylpyrimidine-2,4(1H,3H)-dione with bromoethane in the presence of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as DMF or DMSO under reflux conditions.

The biological activity of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing the compound to form various derivatives that can interact with biological targets such as enzymes and nucleic acids. This property is crucial for its potential applications in medicinal chemistry.

Anticancer Activity

Research indicates that 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by interfering with critical cellular processes. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in tumor cells and inhibit cell cycle progression .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown activity against specific kinases involved in cancer progression. The interaction with these enzymes disrupts signaling pathways essential for tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer properties, 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione has demonstrated antimicrobial activity against various bacterial strains. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione derivatives revealed that these compounds significantly inhibited cell growth in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The mechanism was linked to apoptosis induction and disruption of mitochondrial function .

Case Study 2: Enzyme Targeting

Another investigation focused on the inhibition of cyclin-dependent kinases (CDKs) by this compound. The results indicated that certain derivatives could effectively inhibit CDK activity, leading to cell cycle arrest in cancer cells. This highlights the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The table below summarizes the biological activities of 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione compared to similar compounds:

| Compound | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| 1-(2-Bromoethyl)pyrimidine-2,4(1H,3H)-dione | High | Moderate | Moderate |

| 1-(2-Chloroethyl)pyrimidine-2,4(1H,3H)-dione | Moderate | Low | Low |

| 1-(2-Iodoethyl)pyrimidine-2,4(1H,3H)-dione | High | High | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-bromoethyl)pyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?

- Methodology : The compound can be synthesized via alkylation of pyrimidine-2,4-dione derivatives using 1,2-dibromoethane or bromoethyl halides. For example, alkylation of a pyrimidine-dione precursor (e.g., 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione) with a bromoethylating agent in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (K₂CO₃ or Et₃N) at 60–80°C yields the target compound . Characterization typically involves NMR (to confirm bromoethyl chain integration and coupling patterns) and LCMS (to verify molecular ion peaks and purity).

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of 1-(2-bromoethyl)pyrimidine-2,4-dione?

- Methodology : Optimization studies suggest that DMF or dichloromethane as solvents and K₂CO₃ as a base promote efficient alkylation. Elevated temperatures (70–80°C) improve reaction rates but may require reflux conditions. Catalytic iodide (e.g., KI) can enhance reactivity by facilitating halide exchange in bromoethylation steps . Yields are typically quantified via HPLC or NMR integration against an internal standard.

Q. What spectroscopic techniques are critical for confirming the structure of 1-(2-bromoethyl)pyrimidine-2,4-dione?

- Methodology : NMR is essential for identifying the bromoethyl group (δ ~3.6–3.8 ppm for CH₂Br and δ ~4.2–4.5 ppm for N-CH₂). NMR confirms carbonyl carbons (δ ~150–160 ppm for C=O) and the brominated chain (δ ~30–35 ppm for CH₂Br). LCMS or HRMS provides molecular weight validation (e.g., [M+H]+ for C₆H₈BrN₂O₂: theoretical 235.97 Da) .

Advanced Research Questions

Q. How does the bromoethyl group in 1-(2-bromoethyl)pyrimidine-2,4-dione influence its reactivity in nucleophilic substitution reactions?

- Methodology : The bromoethyl moiety serves as an electrophilic site for SN2 reactions. For example, substitution with thiols (e.g., thioacetamide) in acetic acid yields thioether derivatives, as demonstrated in analogous thieno[2,3-d]pyrimidine systems . Kinetic studies using polar aprotic solvents (e.g., DMSO) and varying nucleophiles (amines, thiols) reveal second-order rate constants, monitored via NMR or UV-Vis spectroscopy .

Q. What strategies mitigate competing side reactions (e.g., elimination or dimerization) during bromoethyl functionalization?

- Methodology : Steric hindrance (e.g., using bulky bases like DIPEA) and low-temperature conditions (0–25°C) suppress elimination. Catalytic AgNO₃ or phase-transfer agents (e.g., tetrabutylammonium bromide) improve regioselectivity in alkylation . Reaction progress is monitored via TLC or in situ IR spectroscopy to detect intermediates.

Q. How can computational modeling predict the biological activity of 1-(2-bromoethyl)pyrimidine-2,4-dione derivatives?

- Methodology : Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like eEF-2K or DNA methyltransferases, guided by structural analogs (e.g., 5-fluoropyrimidine derivatives) . ADMET predictions (SwissADME) evaluate pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.